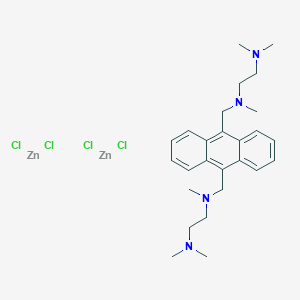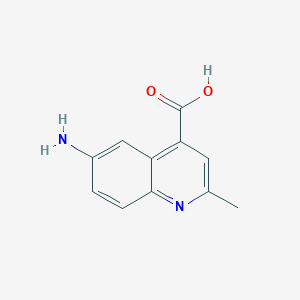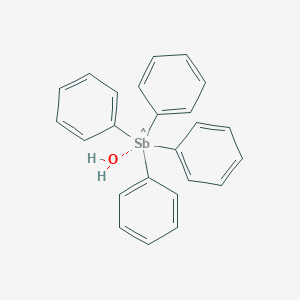
Hydroxytetraphenylantimony
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxytetraphenylantimony (HTPA) is a chemical compound that has shown significant potential in scientific research applications. It is a derivative of antimony, a metalloid element that has been used for centuries in various applications including medicine and cosmetics. HTPA has gained attention due to its unique properties and potential applications in fields such as biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of Hydroxytetraphenylantimony is not well understood. However, it is known to interact with cellular components such as DNA and proteins, which may contribute to its biological activity. It has been suggested that Hydroxytetraphenylantimony may act as a pro-oxidant, leading to the production of reactive oxygen species that can damage cellular components.
Biochemische Und Physiologische Effekte
Studies have shown that Hydroxytetraphenylantimony can induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anti-cancer agent. It has also been shown to have activity against parasitic infections such as leishmaniasis and trypanosomiasis. In addition, Hydroxytetraphenylantimony has been shown to have antioxidant activity and may have potential as a treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Hydroxytetraphenylantimony is its relatively simple synthesis method, which makes it accessible to researchers. It also has a wide range of potential applications in various fields. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not well understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on Hydroxytetraphenylantimony. One area of interest is its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another area of interest is its potential as a treatment for parasitic infections, which are a major global health concern. In addition, further research is needed to understand its mechanism of action and potential applications in materials science.
Synthesemethoden
The synthesis of Hydroxytetraphenylantimony involves the reaction of antimony trioxide with phenylmagnesium bromide, followed by hydrolysis of the resulting product. The reaction is typically carried out under an inert atmosphere and requires careful control of temperature and reaction conditions. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform and benzene.
Wissenschaftliche Forschungsanwendungen
Hydroxytetraphenylantimony has shown potential in a variety of scientific research applications. In biochemistry, it has been used as a reagent for the synthesis of various organic compounds. In pharmacology, it has been studied for its potential as an anti-cancer agent and as a treatment for parasitic infections. In materials science, it has been used as a precursor for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
19638-16-5 |
|---|---|
Produktname |
Hydroxytetraphenylantimony |
Molekularformel |
C24H22OSb |
Molekulargewicht |
448.2 g/mol |
InChI |
InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2; |
InChI-Schlüssel |
ZDZJSACUFBSWOL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
Kanonische SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
Andere CAS-Nummern |
19638-16-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



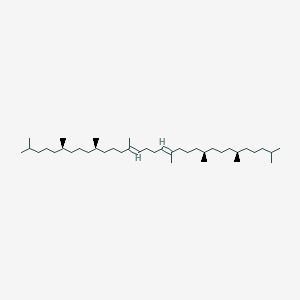

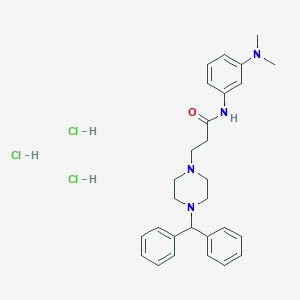
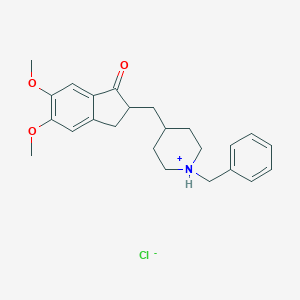
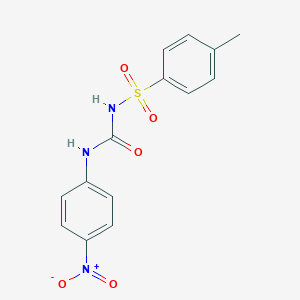
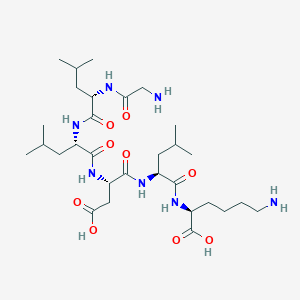
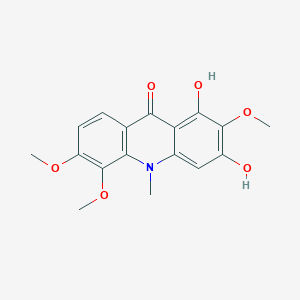
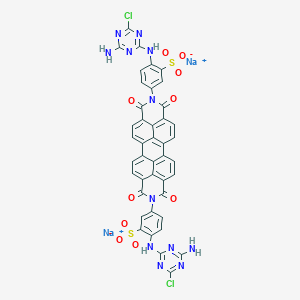

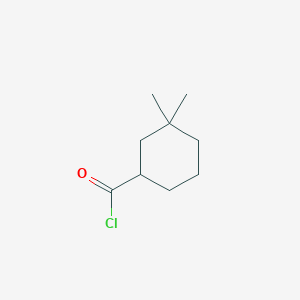
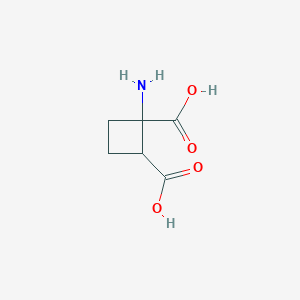
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
